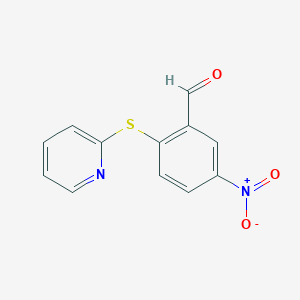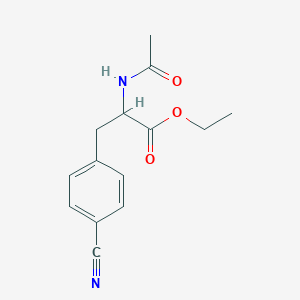
1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate, also known as BDPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BDPA is a pyrrolidine derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate has been found to have antibacterial, antifungal, and antitumor properties, and has been used as a building block for the synthesis of various compounds with potential biological activities. 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate has also been used as a chiral auxiliary in asymmetric synthesis, and as a ligand in catalysis.
Wirkmechanismus
The mechanism of action of 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate has been found to inhibit the growth of various bacterial and fungal strains, and to induce apoptosis in cancer cells. 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate has also been found to modulate the activity of ion channels, and to interact with DNA and RNA.
Biochemical and Physiological Effects:
1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate has been found to have various biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the modulation of ion channel activity. 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate has also been found to interact with DNA and RNA, and to have potential applications in gene therapy and RNA interference.
Vorteile Und Einschränkungen Für Laborexperimente
1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate has several advantages for lab experiments, including its ease of synthesis, its potential biological activities, and its versatility as a building block for the synthesis of various compounds. However, 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
Future research on 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate could focus on its potential applications in gene therapy and RNA interference, as well as its potential as a therapeutic agent for bacterial and fungal infections and cancer. 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate could also be used as a building block for the synthesis of novel compounds with potential biological activities, and as a ligand in catalysis. Further optimization of the synthesis method of 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate could also be explored to improve the yield and purity of the compound.
In conclusion, 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate is a chemical compound that has potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Future research on 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate could focus on its potential applications in gene therapy and RNA interference, as well as its potential as a therapeutic agent for bacterial and fungal infections and cancer.
Synthesemethoden
1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate can be synthesized through different methods, including the reaction of pyrrolidine with benzyl bromide and acetic anhydride, or through the reaction of pyrrolidine with benzyl chloride and acetic anhydride. The yield of 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
Eigenschaften
IUPAC Name |
(1-benzyl-2,5-dioxopyrrolidin-3-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-9(15)18-11-7-12(16)14(13(11)17)8-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIVTLPISDRDHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(=O)N(C1=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401910 |
Source


|
| Record name | 1-BENZYL-2,5-DIOXO-PYRROLIDIN-3-YL ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate | |
CAS RN |
173353-34-9 |
Source


|
| Record name | 1-BENZYL-2,5-DIOXO-PYRROLIDIN-3-YL ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

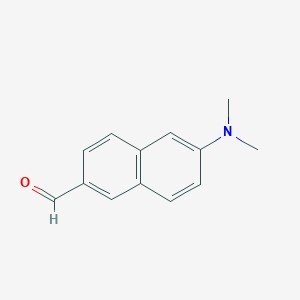
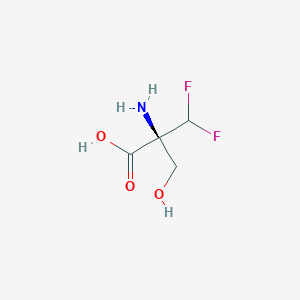

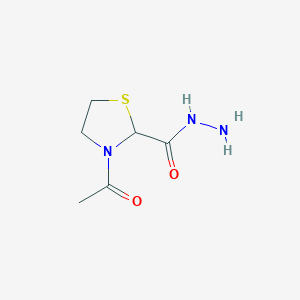
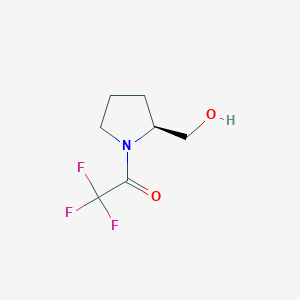

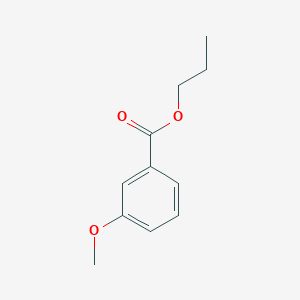
![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B65899.png)
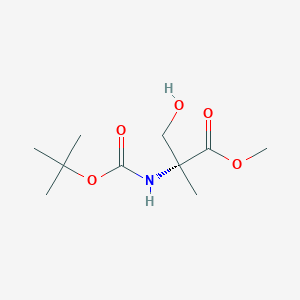
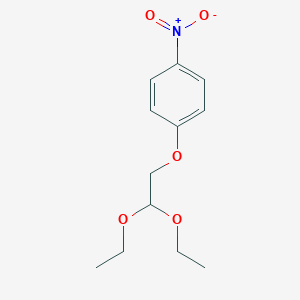
![(Z)-3-amino-1-[(2S)-1-methylpyrrolidin-2-yl]but-2-en-1-one](/img/structure/B65906.png)
![2,5-Dioxo-1-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyloxy]pyrrolidine-3-sulfonic acid](/img/structure/B65913.png)
